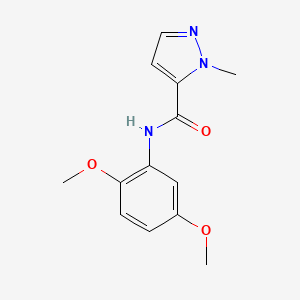![molecular formula C18H17Cl2NO3 B5315363 5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)
5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCM and is known to possess several unique properties that make it an ideal candidate for various scientific studies.
Mécanisme D'action
The mechanism of action of DCM is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in tumor growth and neurodegeneration. DCM has also been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DCM has been shown to possess several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Studies have also shown that DCM can reduce oxidative stress and prevent cell death in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCM in scientific research is its unique chemical structure, which makes it an ideal candidate for various studies. However, one of the limitations of using DCM is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of DCM. One area of research could focus on the development of more effective methods for synthesizing DCM. Another area of research could focus on the identification of the specific enzymes and receptors that DCM targets, which could lead to the development of more targeted therapies. Additionally, further studies could be conducted to investigate the potential use of DCM in the treatment of other diseases beyond cancer and neurodegeneration.
Méthodes De Synthèse
DCM can be synthesized using a variety of methods, including the reaction of 2-methylphenol with 3,4-dichloroaniline and morpholine in the presence of a suitable catalyst. Another method involves the reaction of 2-methylphenol with 3,4-dichlorobenzoyl chloride and morpholine in a solvent system.
Applications De Recherche Scientifique
DCM has been extensively studied for its therapeutic potential in several scientific fields, including cancer research, neurology, and pharmacology. Studies have shown that DCM possesses anti-tumor properties, making it a potential candidate for cancer therapy. Additionally, DCM has been shown to exhibit neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(3-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-2-3-13(9-16(11)22)18(23)21-6-7-24-17(10-21)12-4-5-14(19)15(20)8-12/h2-5,8-9,17,22H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVSGPVILJQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B5315282.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)
![2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5315311.png)

![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)
![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)


![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide](/img/structure/B5315375.png)
![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)